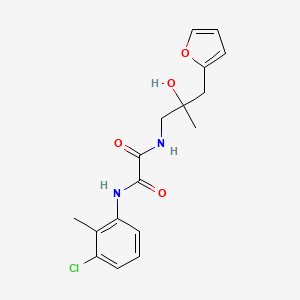

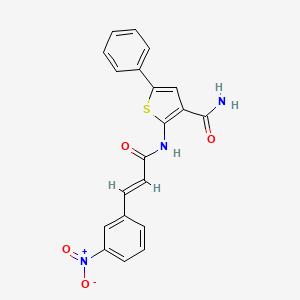

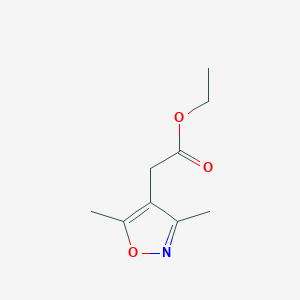

(E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide, commonly known as NPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPTB belongs to the class of thiophene derivatives, which have been extensively studied due to their unique properties and potential applications in various fields, including electronics, optoelectronics, and pharmaceuticals.

Scientific Research Applications

Radiosensitization and Cytotoxicity

A study focused on the synthesis of a series of nitrothiophenes, including compounds similar to (E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide, to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds showed promise in vitro as radiosensitizers of hypoxic mammalian cells, with the most potent being those with tertiary amine bases or oxiranes in their side chains. However, systemic toxicity at higher doses limited their in vivo application (Threadgill et al., 1991).

Corrosion Inhibition

Research into acrylamide derivatives, including structures akin to the subject compound, has explored their efficacy as corrosion inhibitors. A study on copper in nitric acid solutions found that acrylamide derivatives acted as effective mixed-type inhibitors, suggesting potential applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).

Polymerization and Material Science

The polymerization reactions of acrylamide derivatives have been extensively studied for their applications in material science. For example, the polymerization kinetics of a related compound, N-(4-iodo-1,3-diphenylbutyl) acrylamide, revealed insights into the mechanism of iodine transfer polymerization, suggesting potential uses in the preparation of hydrophobically modified polymers for applications such as enhanced oil recovery (Huang et al., 2019).

Biochemical Studies

Biochemical applications of acrylamide derivatives include studies on their interaction with proteins and enzymes. For instance, acrylamide is known to quench tryptophanyl fluorescence in proteins, serving as a probe for studying protein conformation and dynamics (Eftink & Ghiron, 1976). Additionally, the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives has been explored, providing insights into enzymatic reactions and their potential modulation (Tatsumi et al., 1980).

Antipathogenic Activity

Thiourea derivatives, structurally related to acrylamide compounds, have shown significant antibacterial and antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of acrylamide derivatives in developing novel antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name |

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c21-19(25)16-12-17(14-6-2-1-3-7-14)28-20(16)22-18(24)10-9-13-5-4-8-15(11-13)23(26)27/h1-12H,(H2,21,25)(H,22,24)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRZKTKMKWUAKJ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

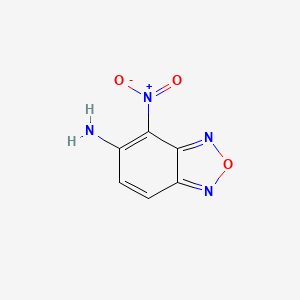

![N-(7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide](/img/structure/B2917756.png)

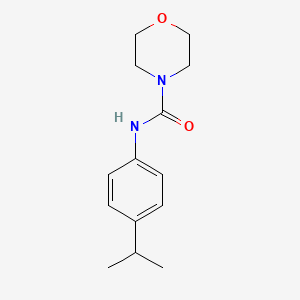

![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2917762.png)

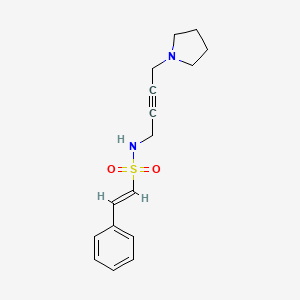

![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2917764.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2917768.png)

![4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2917771.png)